4-amino-1-methyl-1H-Imidazole-5-methanamine
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Overview
Description
4-amino-1-methyl-1H-Imidazole-5-methanamine is a heterocyclic organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-1H-Imidazole-5-methanamine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis protocols. For example, starting from 1-methylimidazole-4-carboxylic acid, reduction with lithium aluminum hydride in tetrahydrofuran (THF) can yield the desired product . This method is efficient and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-1H-Imidazole-5-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
4-amino-1-methyl-1H-Imidazole-5-methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-1H-Imidazole-5-methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-4-methanol: This compound is structurally similar but has a hydroxyl group instead of an amino group.
5-amino-1-methyl-1H-imidazole-4-carboxamide: This compound has a carboxamide group instead of a methanamine group.
Uniqueness
4-amino-1-methyl-1H-Imidazole-5-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino group at the 4-position and methanamine group at the 5-position make it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-(aminomethyl)-1-methylimidazol-4-amine |
InChI |
InChI=1S/C5H10N4/c1-9-3-8-5(7)4(9)2-6/h3H,2,6-7H2,1H3 |
InChI Key |
XRWDWSFWCAHKDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1CN)N |
Origin of Product |
United States |
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